![molecular formula C24H27D3O6 B1165150 trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B1165150.png)

trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

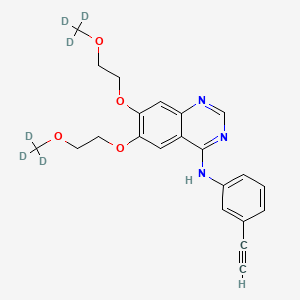

trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate is a deuterated form of eplerenone, a selective aldosterone receptor antagonist. Eplerenone is primarily used to treat hypertension and chronic heart failure by blocking the effects of aldosterone, a hormone that increases blood pressure by causing the kidneys to retain sodium and water . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of eplerenone due to its stable isotopic labeling.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate involves multiple steps, starting from steroidal precursors. The process typically includes:

Cyclization: Cyclization reagents such as phosphorus oxychloride or iodine are used to form the core structure of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature and reaction time, is crucial to maximize yield and purity. Catalysts like triethylamine are used to enhance reaction efficiency, and the process is carefully monitored to avoid over-oxidation or by-product formation .

Analyse Chemischer Reaktionen

Types of Reactions

trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate undergoes various chemical reactions, including:

Oxidation: Using oxidizing agents like chromic acid or manganese dioxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at specific positions on the steroidal backbone.

Common Reagents and Conditions

Oxidizing Agents: Chromic acid, manganese dioxide.

Reducing Agents: Sodium borohydride.

Cyclization Reagents: Phosphorus oxychloride, iodine.

Major Products Formed

The major products formed from these reactions include various intermediates that eventually lead to the formation of this compound. The final product is characterized by its high purity and specific isotopic labeling.

Wissenschaftliche Forschungsanwendungen

trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate is widely used in scientific research for various applications:

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of eplerenone in the body.

Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of eplerenone.

Drug Interaction Studies: Understanding how eplerenone interacts with other drugs and its effects on drug metabolism.

Clinical Research: Evaluating the efficacy and safety of eplerenone in treating hypertension and heart failure.

Wirkmechanismus

trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate exerts its effects by binding to the mineralocorticoid receptor, thereby blocking the binding of aldosterone . This inhibition prevents aldosterone from exerting its effects on sodium and water retention, leading to a reduction in blood pressure. The molecular targets include the mineralocorticoid receptors in the kidneys, heart, and blood vessels .

Vergleich Mit ähnlichen Verbindungen

trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate is compared with other aldosterone receptor antagonists such as:

Spironolactone: An older aldosterone antagonist with more side effects due to its non-selective binding to other steroid receptors.

Canrenone: A metabolite of spironolactone with similar effects but less potency.

Newer Non-Steroidal Antagonists: These compounds are designed

Eigenschaften

Molekularformel |

C24H27D3O6 |

|---|---|

Molekulargewicht |

417.51 |

Aussehen |

Purity:98% HPLC; 99% atom DWhite solid |

Synonyme |

(7α,11α,17α)-9,11-Epoxy-17-hydroxy-3-oxopregn-4-ene-7,21-dicarboxylic Acid γ-Lactone 7-(Methyl-d3) Ester; CGP 30083-d3; Epoxymexrenone-d3; Inspra-d3; SC-66110-d3; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.